N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide
Description
N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-cyanophenyl group and a sulfonamido moiety substituted with N,4-dimethylphenyl.
Properties
IUPAC Name |
N-(3-cyanophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-16-5-3-4-15(12-16)13-21/h3-12H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSQNLZXBLTIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.
Sulfonamide Formation: The sulfonamide group is formed by reacting an amine with a sulfonyl chloride under basic conditions.
Attachment of the Cyanophenyl Group: The cyanophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with similar thiophene carboxamide derivatives:
Supramolecular Interactions
- N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits weak C–H⋯O/S interactions and S(6) ring motifs in crystal packing, lacking classical hydrogen bonds .
- Target Compound: The sulfonamido group could facilitate stronger intermolecular interactions (e.g., N–H⋯O) compared to nitro or cyano substituents.
Biological Activity
N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 342.4 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting sirtuins have shown promising results in inhibiting glioma cell proliferation. A study demonstrated that certain analogs inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent cell cycle arrest in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Target | Activity Level | Reference |
|---|---|---|---|
| This compound | SIRT1/2 | Moderate Inhibition | |
| Analog 1 | HDAC Class I | High Inhibition | |
| Analog 2 | SIRT1 | Selective Inhibition |
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes related to tumor growth and survival. The compound's structure allows it to interact with the active sites of sirtuins and HDACs, disrupting their function and leading to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study involving various glioma cell lines revealed that the compound effectively reduced cell viability through apoptosis induction. The selectivity index indicated lower toxicity towards normal glial cells compared to cancerous cells .
- In Vivo Studies : Zebrafish xenograft models were employed to assess the therapeutic potential of the compound. Results showed significant tumor regression upon treatment with the compound, further validating its anticancer efficacy .
Toxicological Profile
While the anticancer potential is promising, understanding the toxicological aspects is crucial for therapeutic applications. Preliminary studies suggest a favorable safety profile; however, further investigations are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
